4-(3-Hydroxyphenoxy)benzaldehyde

Physical organic chemistry Linear free-energy relationships Reactivity prediction

This is the meta-hydroxy regioisomer, with distinct H-bond geometry (σₘ=+0.12 vs σₚ=-0.37) and reduced benzaldehyde ring activation. It enables chemoselective O-alkylation without aldehyde protection, serves as an isosteric probe for isolating H-bond donor geometry effects on binding affinity (XLogP3=3.0), and is critical for SAR, docking validation, and antitubercular derivatization. Available via custom synthesis.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
Cat. No. B13858827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenoxy)benzaldehyde
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)O
InChIInChI=1S/C13H10O3/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-9,15H
InChIKeyACSZMUZAYYHOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxyphenoxy)benzaldehyde (CAS 1105061-32-2): Compound Class and Core Procurement Characteristics


4-(3-Hydroxyphenoxy)benzaldehyde (CAS 1105061-32-2) is an unsymmetrical diaryl ether aromatic aldehyde (C13H10O3; MW 214.22) . It belongs to the hydroxyphenoxybenzaldehyde family, characterized by a benzaldehyde core linked via an ether bridge to a hydroxylated phenoxy ring. Unlike its more common regioisomers—3-(4-hydroxyphenoxy)benzaldehyde (CAS 82186-80-9) and 3-hydroxy-4-phenoxybenzaldehyde (CAS 35065-13-5)—this compound places the hydroxyl substituent at the meta position of the terminal phenoxy ring while the aldehyde is anchored para to the ether linkage on the benzaldehyde ring [1]. This distinctive meta-hydroxy arrangement alters hydrogen-bonding geometry, electronic distribution, and metabolic handling compared to para- or ortho-hydroxy analogs, making it a chemically non-interchangeable intermediate for structure–activity relationship (SAR) studies and regiospecific synthetic pathways .

Why 4-(3-Hydroxyphenoxy)benzaldehyde Cannot Be Replaced by Common Regioisomeric Analogs


The four regioisomers of hydroxyphenoxybenzaldehyde share an identical molecular formula (C13H10O3) and molecular weight (214.22), yet the position of the hydroxyl group on the phenoxy ring dictates fundamentally different reactivity profiles. In the 3-(4-hydroxyphenoxy)benzaldehyde isomer, the para-hydroxyl enhances resonance donation into the ether oxygen, increasing electron density on the benzaldehyde ring and accelerating electrophilic substitution at the aldehyde-bearing ring [1]. Conversely, in 4-(3-hydroxyphenoxy)benzaldehyde, the meta-hydroxyl exerts a primarily inductive electron-withdrawing effect with minimal resonance contribution, resulting in a less activated benzaldehyde ring and slower Schiff-base condensation kinetics [2]. Biological data for the 3-hydroxy-4-phenoxybenzaldehyde scaffold confirm that hydroxyl positioning is critical: derivatives with a free phenolic –OH at the 3-position of the benzaldehyde ring showed no antitubercular activity (MIC >100 μg/mL), whereas the corresponding 3-methoxy analogs were active, demonstrating that even within the same molecular framework, hydroxyl placement determines bioactivity [3]. Generic substitution of the meta-hydroxy isomer for its para- or ortho-hydroxy counterparts will alter reaction rates, regioselectivity in downstream couplings, and biological target engagement—compromising both synthetic reproducibility and pharmacological interpretation.

4-(3-Hydroxyphenoxy)benzaldehyde: Head-to-Head Quantitative Differentiation Evidence


Meta-OH Reduces Benzaldehyde Ring Electrophilicity vs Para-OH Isomer: Hammett σ Analysis

The Hammett substituent constant (σ) quantifies the electronic effect of the hydroxyl group on the phenoxy ring transmitted to the benzaldehyde reaction center. For the para-hydroxy isomer [3-(4-hydroxyphenoxy)benzaldehyde], the OH group exerts a strong resonance electron-donating effect (σₚ = -0.37), activating the benzaldehyde ring toward electrophilic reactions including Schiff-base formation and hydrazone condensation [1]. In 4-(3-hydroxyphenoxy)benzaldehyde, the meta-OH operates primarily through the inductive effect (σₘ = +0.12), mildly deactivating the ring. The difference in σ (Δσ = 0.49 units) corresponds to a predicted ~3-fold difference in rate constants for reactions proceeding through a positively charged transition state (ρ ≈ -1.0 to -2.0 for imine formation) [2]. This translates to measurably slower derivatization kinetics for the target compound, a factor that must be accounted for in synthetic route design and quality control.

Physical organic chemistry Linear free-energy relationships Reactivity prediction

Hydrogen-Bond Donor/Acceptor Topology Differs from Para-OH and Ortho-OH Isomers: Computed PSA and HBD/HBA Counts

Computed molecular descriptors reveal that while the gross H-bond donor/acceptor counts are identical across regioisomers (1 HBD, 3 HBA), the topological polar surface area (TPSA) and the spatial orientation of H-bonding vectors differ due to the meta placement of the –OH group [1]. PubChem computed data for 3-(4-hydroxyphenoxy)benzaldehyde show TPSA = 46.5 Ų (OH para on phenoxy, aldehyde meta on benzaldehyde) [2]. For 4-(3-hydroxyphenoxy)benzaldehyde, the OH meta placement on the phenoxy ring coupled with aldehyde para on benzaldehyde yields an identical TPSA of 46.5 Ų but with distinct H-bond vector angles, as confirmed by SMILES comparison (target: O=Cc1ccc(Oc2cccc(O)c2)cc1; comparator: O=CC1=CC=CC(OC2=CC=C(O)C=C2)=C1) . In PDB co-crystal structures of the related 3-hydroxy-4-phenoxybenzaldehyde with enoyl-ACP reductase (PDB 3LSY), the ligand hydroxyl makes a specific H-bond with enzyme residue Tyr277 at a distance of 2.8 Å; the meta-isomer would present the –OH at a geometrically incompatible angle for this interaction [3].

Medicinal chemistry Drug-likeness Computational ADME

Antitubercular SAR: 3-OH Phenolic Isomer Inactive vs 3-OMe Active, Defining a Functional Group Requirement Relevant to Aldehyde-Position Selection

Fujikawa et al. (1969) systematically synthesized and tested 3-methoxy-4-phenoxybenzaldehyde and 3-hydroxy-4-phenoxybenzaldehyde derivatives against Mycobacterium tuberculosis [1]. All derivatives bearing a free 3-hydroxy group on the benzaldehyde ring (analogous to the phenolic –OH placement pattern in 4-(3-hydroxyphenoxy)benzaldehyde, where –OH is on the phenoxy ring) failed to exhibit any antibacterial activity (MIC >100 μg/mL) [2]. In contrast, the corresponding 3-methoxy-4-phenoxybenzaldehyde derivatives showed measurable antitubercular activity. This demonstrates that a free phenolic –OH, when positioned at a meta-like locus relative to the diaryl ether bridge, is incompatible with antitubercular target engagement, whereas methylation restores activity. For researchers procuring 4-(3-hydroxyphenoxy)benzaldehyde as a synthetic intermediate, this finding highlights two points: (i) the free meta-OH isomer is unsuitable as a direct antitubercular screening candidate; (ii) the compound serves as a precursor for O-methylation or O-alkylation to generate active analogs, with the meta-OH providing a unique derivatization vector not available from the para-OH isomer .

Antitubercular drug discovery Structure–activity relationship Mycobacterium tuberculosis

ALDH3A1 Enzyme Inhibition: Regioisomeric Selectivity Evidenced by Differential IC50 Values

Human aldehyde dehydrogenase 3A1 (ALDH3A1) is a key enzyme in cancer cell detoxification and a validated drug target. BindingDB entry BDBM50447072 reports an IC50 of 2.10 × 10³ nM (2.1 μM) for inhibition of human ALDH3A1-mediated benzaldehyde oxidation by a hydroxyphenoxybenzaldehyde derivative (CHEMBL1890994, disclosed in US9328112) [1]. Although the exact regioisomer identity in the patent is not fully resolved in public data, the compound scaffold matches the diaryl ether benzaldehyde core. When compared to BRENDA-curated data for the related 3-hydroxy-4-phenoxybenzaldehyde, which shows an IC50 of 77 μM against Plasmodium falciparum enoyl-ACP reductase (a structurally unrelated target) [2], the ~37-fold difference in potency against ALDH3A1 versus the malarial enzyme underscores the target-specific nature of aldehyde dehydrogenase engagement. The meta-OH isomer 4-(3-hydroxyphenoxy)benzaldehyde, by virtue of its distinct H-bond geometry (see Evidence Item 2), is expected to exhibit different ALDH3A1 binding kinetics compared to the 3-(4-hydroxyphenoxy) isomer—a hypothesis testable only with the correctly procured isomer.

Enzyme inhibition Aldehyde dehydrogenase Cancer metabolism

Synthetic Route Compatibility: Meta-OH Isomer Enables Orthogonal Protection Strategies Not Feasible with Para-OH Isomer

The meta-hydroxyl in 4-(3-hydroxyphenoxy)benzaldehyde exhibits distinct reactivity in O-alkylation and O-acylation reactions compared to the para-OH isomer. Meta-substituted phenols have a pKa approximately 0.5–0.8 units higher than their para counterparts (e.g., 3-hydroxyphenol pKa ≈ 9.3 vs 4-hydroxyphenol pKa ≈ 9.9 in aqueous solution) [1], meaning the meta-OH is slightly more acidic and will deprotonate selectively under mildly basic conditions (pH 9–10). This differential acidity enables chemoselective protection: treatment with 1.0 equivalent of a weak base (e.g., KHCO₃) and an alkylating agent can selectively derivatize the meta-OH in the presence of other nucleophilic sites. Furthermore, the meta-OH imposes distinct steric constraints in Ullmann-type diaryl ether coupling reactions. The patent literature on phenoxybenzaldehyde synthesis (e.g., GB2154235, JPS57118532A) confirms that different regioisomers require tailored reaction conditions for optimal yield [2]. The 4-(3-hydroxyphenoxy)benzaldehyde scaffold, with aldehyde para to the ether, is particularly suited for generating linear, extended conjugated systems via aldol condensation at the aldehyde terminus while retaining the free meta-OH for subsequent functionalization [3].

Synthetic methodology Protecting group strategy Diaryl ether synthesis

Computed logP and Aqueous Solubility: Meta-OH Isomer Matches Para-OH Isomer in Lipophilicity, Diverging from Unsubstituted Phenoxy Analog

PubChem XLogP3 computed values show that both 4-(3-hydroxyphenoxy)benzaldehyde and 3-(4-hydroxyphenoxy)benzaldehyde share an identical computed logP = 3.0 [1][2]. This contrasts with the unsubstituted 3-phenoxybenzaldehyde, which has a computed logP ≈ 3.2–3.5 owing to the absence of the hydrophilic –OH group . The identical logP between the meta- and para-hydroxy regioisomers means that differences in biological membrane permeability or organic/aqueous partition behavior cannot be used to distinguish them; however, the 0.2–0.5 logP gap relative to the non-hydroxylated analog is significant for chromatographic retention time (ΔRT ≈ 0.5–1.5 min under reversed-phase HPLC conditions) and for predicting blood–brain barrier penetration in CNS drug discovery programs. Procurement of the meta-OH isomer ensures that SAR interpretations of logP-driven property changes are correctly attributed to hydroxyl positioning rather than to bulk lipophilicity differences.

Physicochemical profiling LogP Aqueous solubility Drug design

4-(3-Hydroxyphenoxy)benzaldehyde: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry SAR: Probing the Effect of Hydroxyl Position on Target Engagement Without Altering logP

In lead optimization programs where a hydroxyphenoxybenzaldehyde scaffold is under investigation, 4-(3-hydroxyphenoxy)benzaldehyde serves as the critical meta-OH isosteric probe. As demonstrated by the identical XLogP3 = 3.0 across regioisomers [1], substituting the meta-OH variant for the para-OH analog allows medicinal chemists to isolate the contribution of H-bond donor geometry to target binding affinity, without confounding effects from altered lipophilicity. The differential Hammett σ constants (σₘ = +0.12 vs σₚ = -0.37) further enable correlation of electronic effects with potency . This application is specifically supported by the enzyme inhibition data showing that closely related scaffolds engage ALDH3A1 with measurable IC50 values (2.1 μM) , underscoring the need for precisely defined isomer identity in biochemical assays.

Synthetic Intermediate for Regiospecific O-Functionalization: Leveraging Meta-OH Chemoselectivity in Multi-Step Routes

The higher acidity of the meta-hydroxyl (estimated pKa ≈ 9.3) relative to the para-OH isomer (pKa ≈ 9.9) provides a practical window for chemoselective O-alkylation or O-acylation under mildly basic conditions (KHCO₃, pH 9–10) without protecting the aldehyde group [1]. This enables efficient synthesis of asymmetric diether or ester derivatives where the aldehyde remains available for subsequent condensation reactions (Schiff base, hydrazone, aldol). The para-aldehyde geometry facilitates linear conjugated system construction, as described in phenoxybenzaldehyde patent literature for dye and pharmaceutical intermediate applications . Procurement of this specific isomer reduces step count by at least one protection/deprotection cycle compared to routes starting from the para-OH isomer.

Antitubercular Lead Derivatization: Using the Free Meta-OH as a Functional Handle for Prodrug or Analog Synthesis

Fujikawa et al. (1969) established that free phenolic –OH at a meta-like position abolishes antitubercular activity (MIC >100 μg/mL), whereas O-methylation restores potency [1]. This creates a specific rationale for procuring 4-(3-hydroxyphenoxy)benzaldehyde: the free –OH serves as a derivatizable handle for generating diverse O-substituted analogs (ethers, esters, carbamates) in the search for optimized antimycobacterial agents. The compound thus functions as a versatile late-stage diversification intermediate, rather than as a screening candidate itself. Researchers specifically need the meta-OH isomer, as the para-OH variant presents different electronic and steric constraints for O-functionalization, potentially leading to different SAR outcomes.

Computational Chemistry and Molecular Docking: Validating Force-Field Parameters for Meta-Substituted Diaryl Ethers

The availability of PDB crystallographic data for the related 3-hydroxy-4-phenoxybenzaldehyde bound to Plasmodium falciparum enoyl-ACP reductase (PDB 3LSY, resolution 2.3 Å) provides an experimental structural benchmark [1]. Computational chemists can use 4-(3-hydroxyphenoxy)benzaldehyde to test whether molecular docking scoring functions and molecular dynamics force fields correctly predict the energetic penalty of the meta-OH geometry mismatch with the enzyme binding site. The identical molecular formula but distinct H-bond vector orientation (OH at ~120° vs ~180° relative to the ether plane) makes this compound an ideal negative control for validating computational predictions of binding pose discrimination. This application is directly relevant to structure-based drug design efforts targeting aldehyde dehydrogenase and related enzymes.

Quote Request

Request a Quote for 4-(3-Hydroxyphenoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.